molecular formula C14H12N4O B6220432 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide CAS No. 2763750-28-1

4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B6220432
CAS No.: 2763750-28-1
M. Wt: 252.3
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Description

4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azidomethyl group attached to a biphenyl core, with a carboxamide functional group at the 2-position of the biphenyl ring. The azido group is known for its reactivity, making this compound a valuable intermediate in various chemical reactions and applications.

Properties

CAS No.

2763750-28-1

Molecular Formula

C14H12N4O

Molecular Weight

252.3

Purity

99

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the introduction of the azido group to a biphenyl precursor. One common method involves the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxamide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction of the azido group can yield amines or amides.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form iminophosphoranes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction process.

    Substitution: Phosphines, such as triphenylphosphine, are commonly used in the Staudinger reaction.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or amides.

    Substitution: Iminophosphoranes or other substituted derivatives.

Scientific Research Applications

4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules via click chemistry.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carboxamide largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, the azido group reacts with alkynes via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are stable and bioorthogonal. This reaction is highly specific and efficient, making it valuable in various biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    5-(Azidomethyl)-[1,1’-biphenyl]-2-yl-1H-tetrazole: Another azido-containing biphenyl compound with applications in pharmaceuticals.

    4’-(Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide.

Uniqueness

4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both the azido and carboxamide functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in various synthetic and industrial processes, as well as in scientific research applications.

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